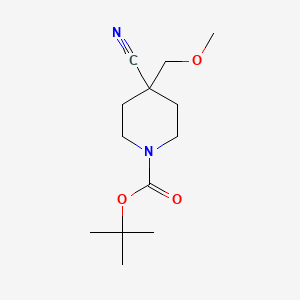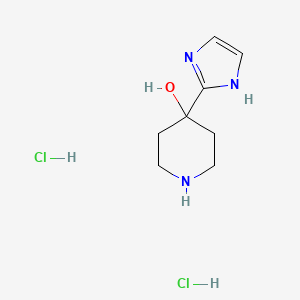
tert-Butyl (1-(3-bromo-5-chlorophenyl)cyclopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (1-(3-bromo-5-chlorophenyl)cyclopropyl)carbamate: is an organic compound with the molecular formula C14H18BrNO2. It is a derivative of cyclopropane, featuring a tert-butyl carbamate group attached to a cyclopropyl ring substituted with a 3-bromo-5-chlorophenyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(3-bromo-5-chlorophenyl)cyclopropyl)carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group through a reaction with tert-butyl isocyanate .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions: tert-Butyl (1-(3-bromo-5-chlorophenyl)cyclopropyl)carbamate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carbamate group and the phenyl ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can modify the functional groups on the compound.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl (1-(3-bromo-5-chlorophenyl)cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and advanced materials.
作用機序
The mechanism of action of tert-Butyl (1-(3-bromo-5-chlorophenyl)cyclopropyl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The phenyl ring substitutions may also influence the compound’s binding affinity and specificity .
類似化合物との比較
- tert-Butyl (3-bromo-5-iodophenyl)carbamate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
Comparison: Compared to similar compounds, tert-Butyl (1-(3-bromo-5-chlorophenyl)cyclopropyl)carbamate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual substitution can significantly influence its reactivity and biological activity. The cyclopropyl ring also adds to its structural complexity, making it a valuable compound for research and development .
特性
分子式 |
C14H17BrClNO2 |
|---|---|
分子量 |
346.65 g/mol |
IUPAC名 |
tert-butyl N-[1-(3-bromo-5-chlorophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H17BrClNO2/c1-13(2,3)19-12(18)17-14(4-5-14)9-6-10(15)8-11(16)7-9/h6-8H,4-5H2,1-3H3,(H,17,18) |
InChIキー |
SVBWBXDSNQXEFK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC(=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


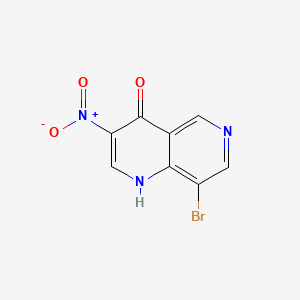
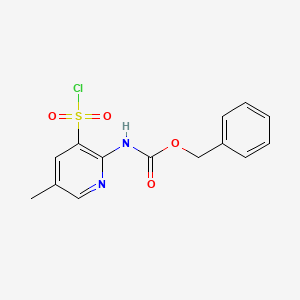
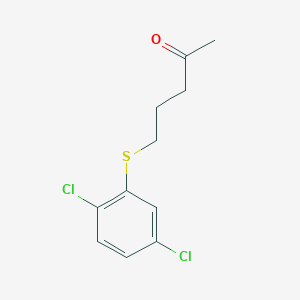
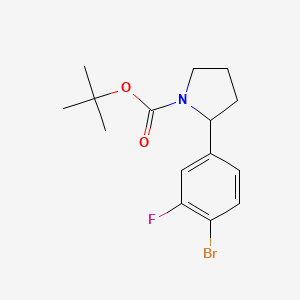
![Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate](/img/structure/B13490402.png)
amine hydrochloride](/img/structure/B13490407.png)
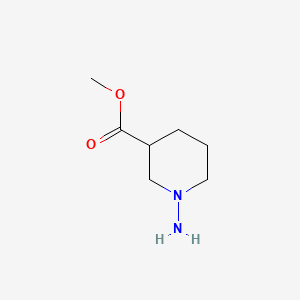
![rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13490420.png)

